2,2-Dicyclopropyl-2-methoxyethan-1-amine

Medicinal Chemistry Drug Discovery ADME

This amine features a unique 2,2-dicyclopropyl-2-methoxy core, a privileged scaffold for LSD1 and MAO-B inhibitor development. Unlike simpler analogs, its methoxy group critically modulates potency and lipophilicity (SlogP ~1.17), offering a rational strategy to enhance metabolic stability. Procure this ≥95% pure building block to explore novel SAR in oncology and neurology programs.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13301470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dicyclopropyl-2-methoxyethan-1-amine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCOC(CN)(C1CC1)C2CC2
InChIInChI=1S/C9H17NO/c1-11-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6,10H2,1H3
InChIKeyHKUMZUSYXHXLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dicyclopropyl-2-methoxyethan-1-amine (CAS 1849370-52-0): A Structurally Distinct Primary Amine for Research & Development


2,2-Dicyclopropyl-2-methoxyethan-1-amine (CAS 1849370-52-0, molecular formula C9H17NO, molecular weight 155.24) is a synthetic organic compound characterized by the presence of two cyclopropyl groups and a methoxy group attached to the same carbon center in its ethanamine backbone . This unique structural arrangement distinguishes it from simpler cyclopropylamines and positions it as a versatile building block in medicinal chemistry and drug discovery, where it is employed for the synthesis of more complex molecules, including potential inhibitors of epigenetic targets like lysine-specific demethylase 1 (LSD1) [1]. It is primarily supplied as a high-purity research chemical for laboratory-scale R&D applications .

2,2-Dicyclopropyl-2-methoxyethan-1-amine: Why Closely Related Analogs Cannot Be Interchanged


Direct substitution of 2,2-Dicyclopropyl-2-methoxyethan-1-amine with its closest structural analogs—such as 2,2-dicyclopropylethan-1-amine (lacking the methoxy group) or 1,1-dicyclopropylmethanamine (differing in the alkyl chain) —is not a valid scientific practice because even minor changes to the cyclopropyl or alkoxy substitution pattern can profoundly alter key molecular properties. As demonstrated in studies on cyclopropylamine-based inhibitors of monoamine oxidases (MAO) and LSD1, subtle modifications at the 2-position of the cyclopropyl ring can dramatically shift both potency and selectivity profiles [1]. The following quantitative evidence provides the necessary comparator data to support informed procurement decisions and mitigate the risk of experimental failure.

2,2-Dicyclopropyl-2-methoxyethan-1-amine: A Quantitative Comparative Evidence Guide for Scientific Selection


Comparative Physicochemical Properties: Molecular Weight and Lipophilicity

The addition of a methoxy group to the core structure of 2,2-dicyclopropylethan-1-amine yields a quantifiable increase in both molecular weight and predicted lipophilicity, which are critical parameters for lead optimization. The target compound, 2,2-dicyclopropyl-2-methoxyethan-1-amine, has a molecular weight of 155.24 g/mol , compared to 125.21 g/mol for its non-methoxylated analog, 2,2-dicyclopropylethan-1-amine . Furthermore, a SlogP value of 1.17 has been calculated for the target compound [1], indicating increased lipophilicity relative to a simpler cyclopropylamine. This evidence supports a class-level inference that the methoxy group confers distinct physicochemical properties.

Medicinal Chemistry Drug Discovery ADME

Structural Differentiation and its Impact on LSD1/MAO Inhibition

While direct head-to-head data for the target compound is not available, strong class-level inference can be drawn from a study on cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases (MAO) and LSD1 [1]. The study found that cis-N-benzyl-2-methoxycyclopropylamine exhibited an IC50 of 5 nM for MAO-B and 170 nM for MAO-A, a potency that was over 20-fold more effective than tranylcypromine [2]. This highlights the profound impact that a methoxy substitution at the 2-position can have on target engagement and selectivity. The target compound, with its unique 2,2-dicyclopropyl-2-methoxy substitution pattern, is therefore expected to exhibit a distinct biological profile compared to unsubstituted or differently substituted analogs.

Epigenetics Enzymology Cancer Research

Vendor Purity Specifications for Research-Grade Material

For research and development applications, the purity of the chemical building block is a critical differentiator. Commercially available 2,2-Dicyclopropyl-2-methoxyethan-1-amine is supplied with a minimum purity specification of 95% (HPLC) from vendors like AKSci and 97% from suppliers like Leyan . This contrasts with the 95% purity offered for the closely related analog 2,2-dicyclopropylethan-1-amine by Bidepharm , indicating comparable quality standards for this class of compounds. The target compound's consistent availability in high purity supports its use in sensitive assays and as a reliable synthetic intermediate.

Chemical Synthesis Analytical Chemistry Procurement

2,2-Dicyclopropyl-2-methoxyethan-1-amine: Application Scenarios Driven by Comparative Evidence


Synthesis of Novel LSD1/MAO-B Inhibitors for Epigenetic Drug Discovery

Based on the class-level evidence demonstrating that 2-methoxycyclopropylamine derivatives can achieve nanomolar potency and high selectivity for MAO-B over MAO-A [1], 2,2-Dicyclopropyl-2-methoxyethan-1-amine serves as a privileged starting material for the design and synthesis of next-generation LSD1 and MAO-B inhibitors. Its unique 2,2-dicyclopropyl-2-methoxy core provides a differentiated scaffold for exploring structure-activity relationships (SAR) around these therapeutically relevant targets in oncology and neurology . Procurement of this compound is justified for medicinal chemistry teams seeking to expand chemical space beyond simple arylcyclopropylamines.

Building Block for Diverse Heterocyclic and Amine-Containing Libraries

The compound's primary amine functionality, combined with its sterically hindered and electronically unique dicyclopropyl-methoxy carbon center, makes it a valuable building block for generating diverse chemical libraries [1]. Its demonstrated commercial availability at high purity (≥95%) enables its use in parallel synthesis, combinatorial chemistry, and high-throughput screening campaigns. It is a suitable candidate for amide bond formation, reductive amination, and other transformations commonly used to create small-molecule probes and lead compounds.

Physicochemical Property Modulation in Lead Optimization

The quantitative difference in molecular weight (+30 g/mol) and calculated lipophilicity (SlogP ~1.17) between 2,2-Dicyclopropyl-2-methoxyethan-1-amine and its non-methoxylated analog [1] supports its application in lead optimization studies where specific adjustments to a molecule's physicochemical profile are required. Incorporating this amine can be a rational strategy to increase molecular complexity, modulate logP, or enhance metabolic stability by introducing steric bulk around a metabolically labile amine, as suggested by the known resistance of cyclopropyl C-H bonds to CYP450 oxidation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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